N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
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Overview
Description
N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a naphthalene group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzodioxole and naphthalene derivatives, followed by their coupling with piperazine. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can be used to introduce different chemical functionalities. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2H-13-BENZODIOXOL-5-YL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUOROACETAMIDE
- N-(1,3-BENZODIOXOL-5-YL)-2-CHLOROACETAMIDE These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of benzodioxole, naphthalene, and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-23(24-19-8-9-21-22(14-19)29-16-28-21)26-12-10-25(11-13-26)15-18-6-3-5-17-4-1-2-7-20(17)18/h1-9,14H,10-13,15-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSBTUTXAXTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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